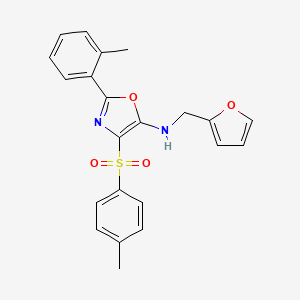

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine, also known as FTOA, is a chemical compound that has gained attention in scientific research due to its potential in various applications. FTOA is a heterocyclic compound that contains a furan ring, a tolyl group, and an oxazole ring. It is synthesized through a multi-step process that involves the reaction of furfural with o-toluidine, followed by a series of reactions involving tosyl chloride and various reagents.

科学的研究の応用

Synthetic Applications

Transition from Thiourea-Based Compounds to Tetrazole Derivatives A study by Szulczyk et al. (2021) focused on synthesizing twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, including compound 8, which underwent extensive characterization and biological evaluation. This research highlighted the compound's potential in developing antimicrobial agents, with one derivative showing promising results against hospital strains of S. epidermidis at low concentrations (Szulczyk et al., 2021).

Organosilicon Synthesis of Isocyanates Lebedev et al. (2006) explored the synthesis of isocyanates of the furan series, involving silylation of starting amines followed by phosgenation. This study provides insights into the organosilicon synthesis pathway, potentially applicable to the chemical modification or synthesis of compounds similar to N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine (Lebedev et al., 2006).

Catalytic Activity Enhancement

Enhancement of Catalytic Activity in Cu-Catalyzed Coupling Bhunia et al. (2017) demonstrated that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a bidentate ligand, significantly enhances the catalytic activity in the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This work underscores the potential of furan-2-ylmethyl derivatives in catalysis, particularly in facilitating reactions under milder conditions and with broad substrate applicability (Bhunia et al., 2017).

Pharmacological Evaluation

Synthesis and Biological Evaluation of Tetrazole Derivatives The aforementioned study by Szulczyk et al. not only focused on the synthetic applications but also conducted a comprehensive biological evaluation. The derivatives were assessed for their antibacterial, antimycobacterial, and cytotoxic activities against a panel of human cancer cell lines. The findings suggest the potential of N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine derivatives in the development of new antimicrobial and anticancer agents (Szulczyk et al., 2021).

Material Science

Enzymatic Polymerization for Sustainable Material Development Research by Jiang et al. (2015) on the enzymatic polymerization of Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides highlights the relevance of furan derivatives in developing sustainable alternatives to conventional polymers. While not directly related to N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine, this study emphasizes the broader applicability of furan derivatives in material science, particularly in the synthesis of high-performance, environmentally friendly materials (Jiang et al., 2015).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-13,23H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEJIHPMRFLDQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime](/img/structure/B2727676.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide](/img/structure/B2727679.png)

![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)

![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)

![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)

![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)

![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)